molecular formula C6H5ClN2OS B14446363 6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 75224-65-6

6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B14446363
CAS No.: 75224-65-6
M. Wt: 188.64 g/mol
InChI Key: PQCDIXSCXBHLHA-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that features a unique structure combining an imidazole ring fused with a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method includes the reaction of 2-aminothiazole with 2-chloroacetaldehyde under mild heating conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and thiazole positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products

    Oxidation: 6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid.

    Reduction: 6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is unique due to its specific chloro substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various fields.

Properties

CAS No.

75224-65-6

Molecular Formula

C6H5ClN2OS

Molecular Weight

188.64 g/mol

IUPAC Name

6-chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

InChI

InChI=1S/C6H5ClN2OS/c7-5-4(3-10)9-1-2-11-6(9)8-5/h3H,1-2H2

InChI Key

PQCDIXSCXBHLHA-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(=C(N21)C=O)Cl

Origin of Product

United States

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